(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol
Übersicht
Beschreibung
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol, also known as NBI-98854, is a novel selective dopamine transporter inhibitor. It has been found to be effective in treating a variety of neurological and psychiatric disorders, including tardive dyskinesia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol selectively inhibits the dopamine transporter, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been found to be effective in reducing dyskinesia in Parkinson's disease and tardive dyskinesia. (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has also been found to improve cognitive function in animal models of ADHD.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has been found to have a number of biochemical and physiological effects. It selectively inhibits the dopamine transporter, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been found to be effective in reducing dyskinesia in Parkinson's disease and tardive dyskinesia. (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has also been found to improve cognitive function in animal models of ADHD.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in lab experiments include its selective inhibition of the dopamine transporter, its effectiveness in reducing dyskinesia in animal models of Parkinson's disease and tardive dyskinesia, and its potential use in treating ADHD. The limitations of using (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in lab experiments include the lack of information on its long-term safety and efficacy, and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol. These include:
1. Further studies on the long-term safety and efficacy of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in treating neurological and psychiatric disorders.
2. Investigation of the optimal dosage and administration of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol for different disorders.
3. Exploration of the potential use of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in other neurological and psychiatric disorders.
4. Development of new and improved dopamine transporter inhibitors based on the structure of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol.
5. Investigation of the potential use of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in combination with other drugs for the treatment of neurological and psychiatric disorders.
In conclusion, (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol is a novel selective dopamine transporter inhibitor that has shown promise in treating a variety of neurological and psychiatric disorders. Further research is needed to fully understand its potential therapeutic applications and to optimize its use in lab experiments and clinical settings.
Wissenschaftliche Forschungsanwendungen
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has been extensively studied for its therapeutic potential in neurological and psychiatric disorders. In preclinical studies, (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has been found to be effective in reducing dyskinesia in animal models of Parkinson's disease and tardive dyskinesia. In clinical trials, (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has been found to significantly reduce the severity of tardive dyskinesia in patients with schizophrenia and other psychiatric disorders. (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has also been studied for its potential use in treating ADHD, with promising results in animal models.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]prop-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-15-4-1-14(2-5-15)3-6-19(25)22-12-9-17(18(24)13-22)21-10-7-16(23)8-11-21/h1-6,16-18,23-24H,7-13H2/b6-3+/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEQUTYHOJPRMC-YNDRMARASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)C(=O)C=CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C(=O)/C=C/C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.